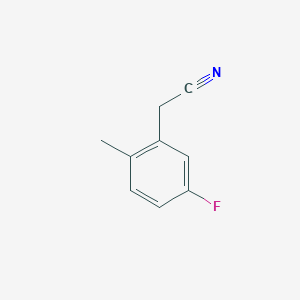

5-Fluoro-2-methylphenylacetonitrile

Description

The exact mass of the compound 5-Fluoro-2-methylphenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-2-methylphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methylphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYCHCYSJJZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379135 | |

| Record name | 5-Fluoro-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80141-97-5 | |

| Record name | 5-Fluoro-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80141-97-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylphenylacetonitrile (CAS 80141-97-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Fluoro-2-methylphenylacetonitrile, with its unique substitution pattern, represents a key building block in the synthesis of complex organic molecules. The strategic placement of a fluorine atom and a methyl group on the phenylacetonitrile scaffold offers a nuanced tool for medicinal chemists and materials scientists. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the methyl group provides a steric and electronic handle for further chemical transformations. This guide aims to provide a comprehensive technical overview of 5-Fluoro-2-methylphenylacetonitrile, consolidating available information on its synthesis, properties, and potential applications, while also highlighting areas where further research is needed.

Chemical Identity and Physical Properties

5-Fluoro-2-methylphenylacetonitrile, also known as 2-(5-fluoro-2-methylphenyl)acetonitrile, is a substituted aromatic nitrile. Its fundamental identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 80141-97-5 |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.16 g/mol |

| Appearance | Not definitively reported; likely a solid or liquid at room temperature |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in common organic solvents |

Note: Experimental physical property data for this specific compound is not widely available in published literature. The properties of related compounds, such as 2-methylbenzyl cyanide, suggest it is likely a liquid or low-melting solid at room temperature with limited water solubility.

Synthesis Strategies: A Mechanistic Perspective

While a specific, detailed protocol for the synthesis of 5-Fluoro-2-methylphenylacetonitrile is not extensively documented in readily accessible literature, its structure suggests a logical synthetic pathway originating from 5-fluoro-2-methylbenzyl halides. The key transformation is the introduction of the nitrile group, a fundamental reaction in organic synthesis.

Nucleophilic Substitution with Cyanide

The most probable and widely employed method for the synthesis of phenylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt.

Reaction Scheme:

Caption: General workflow for the synthesis of 5-Fluoro-2-methylphenylacetonitrile.

Causality Behind Experimental Choices:

-

Choice of Halide: Benzyl bromides are generally more reactive than benzyl chlorides in SN2 reactions, leading to faster reaction times and potentially higher yields. However, benzyl chlorides are often more readily available and less expensive.

-

Choice of Cyanide Salt: Sodium cyanide and potassium cyanide are the most common reagents for this transformation. The choice often depends on solubility in the chosen solvent and cost. Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction in a biphasic system, which can be advantageous for large-scale synthesis.

-

Solvent System: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are ideal for SN2 reactions. They effectively solvate the cation of the cyanide salt while leaving the cyanide anion relatively unsolvated and thus more nucleophilic.

Self-Validating Protocol (Hypothetical):

A robust protocol would include the following steps:

-

Reaction Setup: A solution of 5-fluoro-2-methylbenzyl bromide in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A stoichiometric equivalent of sodium cyanide is added to the solution.

-

Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60 °C) and monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

-

Workup: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 5-Fluoro-2-methylphenylacetonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl protons.

-

Aromatic Protons (δ 7.0-7.3 ppm): Three protons on the aromatic ring will likely appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

Benzylic Protons (δ ~3.7 ppm): The two protons of the CH₂ group adjacent to the nitrile will appear as a singlet.

-

Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group will appear as a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Nitrile Carbon (δ ~117 ppm): The carbon of the C≡N group typically appears in this region.

-

Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and methyl substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Benzylic Carbon (δ ~20 ppm): The carbon of the CH₂ group.

-

Methyl Carbon (δ ~15 ppm): The carbon of the CH₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

-

C-F Stretch: A strong band in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C Stretches: Several bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Bands for aromatic and aliphatic C-H bonds will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 149. The fragmentation pattern would likely involve the loss of the cyanide group and other characteristic cleavages of the benzyl structure.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 5-Fluoro-2-methylphenylacetonitrile are not widely reported, its structural motifs are of significant interest in drug discovery.

Role as a Synthetic Intermediate

Phenylacetonitrile derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to different classes of compounds.

Caption: Potential synthetic transformations of 5-Fluoro-2-methylphenylacetonitrile.

-

Aryl Acetic Acid Derivatives: Hydrolysis of the nitrile furnishes the corresponding 5-fluoro-2-methylphenylacetic acid, a common structural element in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Phenethylamines: Reduction of the nitrile group yields 2-(5-fluoro-2-methylphenyl)ethanamine, a scaffold found in many neurologically active compounds.

-

Heterocyclic Synthesis: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

Impact of Fluorine Substitution

The presence of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate. The introduction of fluorine can:

-

Increase Metabolic Stability: The carbon-fluorine bond is very strong, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to improved potency.

-

Modulate Lipophilicity: The substitution of hydrogen with fluorine increases lipophilicity, which can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

-

Toxicity: Phenylacetonitrile derivatives are generally toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. The nitrile group can be metabolized to release cyanide.

-

Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Analytical Methods

For the quality control and analysis of 5-Fluoro-2-methylphenylacetonitrile, standard chromatographic techniques would be employed.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like phenylacetonitriles. A GC method coupled with a Flame Ionization Detector (FID) would be appropriate for purity assessment and quantification. For identification of impurities, GC coupled with a Mass Spectrometer (GC-MS) would be the method of choice.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a UV detector would also be a suitable method for purity determination and quantification. A typical mobile phase would consist of a mixture of acetonitrile or methanol and water.

Conclusion and Future Outlook

5-Fluoro-2-methylphenylacetonitrile is a potentially valuable building block for the synthesis of novel compounds in the pharmaceutical and materials science fields. Its utility is underscored by the advantageous properties conferred by the fluorine and methyl substituents. However, a notable gap exists in the publicly available experimental data for this specific compound. Further research is warranted to fully characterize its physical and chemical properties, optimize its synthesis, and explore its applications. The development and publication of this data would be a valuable contribution to the scientific community, enabling its broader use in the design and synthesis of next-generation functional molecules.

References

Due to the limited availability of specific literature on 5-Fluoro-2-methylphenylacetonitrile (CAS 80141-97-5), this reference section provides sources for general procedures and related compounds that inform the content of this guide.

- General Synthesis of Phenylacetonitriles: Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 5, p.75 (1973). [Link: http://www.orgsyn.org/]

- Properties of Related Compounds: The Merck Index, An Encyclopedia of Chemicals, Drugs, and Biologicals.

- Safety Information for Phenylacetonitriles: Safety Data Sheets from major chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific).

- Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link: https://www.science.org/]

- Spectroscopic Data Interpretation: Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

Technical Monograph: 5-Fluoro-2-methylphenylacetonitrile

Precision Characterization & Synthetic Utility in Medicinal Chemistry

Executive Summary

5-Fluoro-2-methylphenylacetonitrile (CAS: 80141-97-5) serves as a critical pharmacophore building block in the synthesis of small molecule inhibitors, particularly within the kinase inhibitor and potassium-competitive acid blocker (P-CAB) classes.[1][2][3][4] Its structural motif—combining a metabolic blocker (fluorine) with a steric anchor (methyl) on a phenyl ring—provides medicinal chemists with a tool to modulate lipophilicity and conformational entropy.[4]

This technical guide provides a definitive characterization of the molecule, focusing on its molecular weight verification, synthetic pathways, and downstream applications in drug development.[4]

Part 1: Physicochemical Profile & Molecular Weight Analysis[3][4]

Molecular Weight Calculation

For high-precision mass spectrometry (HRMS) and stoichiometry, the molecular weight is calculated based on IUPAC standard atomic weights.[4]

| Element | Count | Standard Atomic Weight (Da) | Contribution (Da) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Total MW | 149.17 g/mol |

-

Exact Mass (Monoisotopic): 149.0641 Da (Critical for HRMS identification).[4]

-

Formula:

Physical Properties[4]

-

Appearance: Colorless to pale yellow liquid (at standard temperature).[4][5]

-

Density:

(Predicted based on structural analogs).[4] -

Boiling Point:

(at 760 mmHg).[4] -

Solubility: Highly soluble in polar aprotic solvents (Acetonitrile, DMF, DMSO) and chlorinated solvents (DCM, Chloroform).[4] Sparingly soluble in water.[4]

Part 2: Synthetic Pathways & Process Chemistry[3][4]

The synthesis of 5-Fluoro-2-methylphenylacetonitrile typically follows a nucleophilic substitution pathway starting from the corresponding benzyl halide.[3] This route is preferred for its scalability and high yield.[4]

Core Synthesis Workflow (Graphviz)[4]

Figure 1: Step-wise synthetic conversion from benzyl alcohol precursor to the nitrile target.

Detailed Protocol: Cyanation of Benzyl Chloride

Objective: Convert 5-fluoro-2-methylbenzyl chloride to the nitrile.

Reagents:

-

Substrate: 5-Fluoro-2-methylbenzyl chloride (1.0 eq)[3]

-

Reagent: Sodium Cyanide (NaCN) (1.2 eq) [Warning: Highly Toxic] [3][4]

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[4]

-

Temperature: 40–60°C[3]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoro-2-methylbenzyl chloride in DMSO (5 mL/mmol).

-

Addition: Carefully add powdered NaCN (1.2 eq). Note: Perform this step in a well-ventilated fume hood.[3]

-

Reaction: Heat the mixture to 50°C. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4] The reaction typically completes within 2–4 hours.[4]

-

Quench: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMSO.[4]

-

Purification: Dry over

, concentrate, and purify via vacuum distillation or silica gel chromatography.

Part 3: Analytical Validation (Self-Validating System)[3][4]

To ensure the identity of the synthesized compound, the following spectroscopic signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

NMR:

-

Single peak around

to

-

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (

): A sharp, distinct band at 2240–2260 cm⁻¹ .[4] This is the diagnostic peak for the successful formation of the nitrile.[4]

Part 4: Applications in Drug Discovery[3][4]

The 5-fluoro-2-methylphenyl moiety is a "privileged scaffold" used to optimize the pharmacokinetic properties of drug candidates.[3]

Functional Derivatization

The nitrile group is a versatile handle that can be transformed into various pharmacophores.[4]

Figure 2: Divergent synthesis pathways from the nitrile intermediate.[4]

Strategic Value

-

Metabolic Stability: The fluorine atom at position 5 blocks para-hydroxylation relative to the methyl group, extending the half-life (

) of the molecule in vivo.[4] -

Conformational Restriction: The ortho-methyl group restricts rotation around the phenyl-alkyl bond, potentially locking the molecule into a bioactive conformation.[4]

References

-

Santa Cruz Biotechnology. 5-Fluoro-2-methylphenylacetonitrile Product Data. Retrieved from

-

National Institute of Standards and Technology (NIST). Mass Spectrum and Chemical Data for Benzonitrile Derivatives. Retrieved from

-

PubChem. Compound Summary: 5-Fluoro-2-methylphenylacetonitrile.[2][3] National Library of Medicine.[4] Retrieved from

-

Organic Syntheses. General Procedures for Nitrile Synthesis via Nucleophilic Substitution. (Methodology reference). Retrieved from [4]

Sources

A Technical Guide to 5-Fluoro-2-methylphenylacetonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylphenylacetonitrile is a key fluorinated building block in modern medicinal chemistry. Its strategic incorporation of a fluorine atom and a nitrile group on a toluene scaffold makes it a valuable precursor for synthesizing complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, a detailed and validated synthesis protocol, comprehensive spectroscopic characterization, and a discussion of its applications in drug development, offering field-proven insights for professionals in the field.

Introduction and Structural Significance

5-Fluoro-2-methylphenylacetonitrile, also known as 2-(5-fluoro-2-methylphenyl)acetonitrile, belongs to the class of substituted benzyl cyanides. Its structure is characterized by a benzene ring substituted with a methyl group at position 2, a fluorine atom at position 5, and a cyanomethyl (-CH₂CN) group at position 1.

The strategic placement of these functional groups imparts unique chemical reactivity and makes it a sought-after intermediate. The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The nitrile group is a versatile functional handle, readily convertible into amines, carboxylic acids, and other functionalities essential for building pharmacologically active molecules.

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of scientific integrity. The identity and purity of 5-Fluoro-2-methylphenylacetonitrile are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | [2] |

| Molecular Weight | 149.17 g/mol | [3] |

| CAS Number | 135339-49-4 | |

| Appearance | Colorless to pale yellow liquid/oil | |

| Boiling Point | ~244 °C (estimated, analogous to 2-methylbenzyl cyanide) | [4] |

| logP (o/w) | ~1.9 (estimated, analogous to 2-methylbenzyl cyanide) | [4] |

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, ensuring its structure and purity. The following data are based on experimental findings and theoretical calculations for the closely related analog, 5-Fluoro-2-methylbenzonitrile.[5][6]

¹H-NMR (Proton Nuclear Magnetic Resonance):

-

δ ~7.1-7.4 ppm (m, 3H): Aromatic protons on the phenyl ring.

-

δ ~3.7 ppm (s, 2H): Methylene protons (-CH₂CN).

-

δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃).

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~160-164 ppm (d, ¹JCF): Carbon bearing the fluorine (C-5).

-

δ ~115-135 ppm: Aromatic carbons.

-

δ ~117 ppm: Nitrile carbon (-CN).

-

δ ~20-25 ppm: Methylene carbon (-CH₂CN).

-

δ ~15-20 ppm: Methyl carbon (-CH₃).

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

~2250 cm⁻¹ (strong): Characteristic C≡N stretching vibration of the nitrile group.[6]

-

~2850-3000 cm⁻¹: C-H stretching of aliphatic (methyl and methylene) groups.

-

~3000-3100 cm⁻¹: C-H stretching of aromatic groups.

-

~1500-1600 cm⁻¹: C=C stretching within the aromatic ring.

-

~1200-1250 cm⁻¹: C-F stretching vibration.

Synthesis Protocol: Cyanation of 5-Fluoro-2-methylbenzyl Chloride

The most common and efficient synthesis of 5-Fluoro-2-methylphenylacetonitrile involves the nucleophilic substitution of a benzyl halide with a cyanide salt. This method is reliable and scalable for laboratory and industrial production.[7]

Causality of Experimental Choices:

-

Reactant: 5-Fluoro-2-methylbenzyl chloride is the preferred starting material due to the good leaving group ability of the chloride ion.

-

Cyanide Source: Sodium cyanide (NaCN) is a cost-effective and highly reactive source of the cyanide nucleophile.

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or an ionic liquid is used to dissolve the cyanide salt and facilitate the SN2 reaction mechanism.[7] Using a solvent like acetonitrile can also be effective.[7]

-

Temperature: Moderate heating (e.g., 70°C) increases the reaction rate without promoting significant side reactions or decomposition.[7]

Detailed Step-by-Step Methodology

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a thermometer. Purge the apparatus with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add the solvent (e.g., acetonitrile, 10 volumes). Add 5-Fluoro-2-methylbenzyl chloride (1.0 eq).

-

Cyanide Addition: With vigorous stirring, add finely pulverized sodium cyanide (1.1-1.2 eq) portion-wise to control any initial exotherm.[7]

-

Reaction: Heat the mixture to 70°C and maintain for 2-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

-

Extraction: Extract the aqueous layer twice with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final 5-Fluoro-2-methylphenylacetonitrile as a clear oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-2-methylphenylacetonitrile.

Applications in Drug Development

5-Fluoro-2-methylphenylacetonitrile is not a therapeutic agent itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its structural motifs are found in various drug candidates targeting a range of diseases.

A notable example is its role as a precursor in the synthesis of certain kinase inhibitors and other targeted cancer therapies. For instance, related structures like 2-fluoro-5-formylbenzonitrile are vital intermediates for PARP inhibitors such as Olaparib, which is used to treat certain types of cancers with defects in DNA repair pathways.[8] The fluorinated phenylacetonitrile core provides a rigid scaffold that can be elaborated to fit into the active sites of target proteins.

Logical Relationship in Drug Synthesis

Caption: Role of the title compound as a key starting intermediate in a multi-step drug synthesis.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. 5-Fluoro-2-methylphenylacetonitrile, like all nitrile-containing compounds, must be handled with care.

-

Handling: Use in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Toxicity: Phenylacetonitrile compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[12] They can release hydrogen cyanide upon decomposition or contact with strong acids.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[9] Keep the container tightly sealed.[9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Fluoro-2-methylphenylacetonitrile is a high-value chemical intermediate whose utility is firmly established in the field of drug discovery and development. Its synthesis is well-understood, and its properties are well-characterized, providing a reliable starting point for complex synthetic campaigns. By understanding the causality behind its synthesis and the versatility of its functional groups, researchers can effectively leverage this building block to create novel and potent pharmaceutical agents.

References

- Vertex AI Search. (n.d.). In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.

- LookChem. (n.d.). Fluoroacetonitrile.

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- ResearchGate. (n.d.). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

- Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate - Medicines for All institute (M4ALL).

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

- Duchefa Biochemie. (n.d.). 5-Fluorouracil Safety Data Sheet.

- NIST. (n.d.). 5-Fluoro-2-methylbenzonitrile - the NIST WebBook.

- Google Patents. (n.d.). CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.

- DC Fine Chemicals. (n.d.). Safety Data Sheet.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Oriental Journal of Chemistry. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile.

- PMC. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022.

- NJ.gov. (n.d.). Common Name: 5-FLUOROURACIL HAZARD SUMMARY.

- mVOC 4.0. (n.d.). 2-Phenylacetonitrile.

- ResearchGate. (n.d.). Synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor with a safe and efficient protocol | Request PDF.

- Fisher Scientific. (2011). SAFETY DATA SHEET.

- The Good Scents Company. (n.d.). 2-methyl benzyl cyanide, 22364-68-7.

- Apollo Scientific. (n.d.). 2-Fluoro-5-formylbenzonitrile Safety Data Sheet.

- ResearchGate. (2017). (PDF) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile.

- Organic Syntheses. (n.d.). Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of.

- Benchchem. (n.d.). Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide.

- Benchchem. (n.d.). 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis.

- PubChem. (n.d.). (5S)-5-fluoro-2-methylheptane | C8H17F | CID 172125695.

- Sigma-Aldrich. (n.d.). CAS 140-29-4.

- PubChem. (n.d.). 2-(o-Tolyl)acetonitrile | C9H9N | CID 31155.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Fluoro-2-methylbenzonitrile [webbook.nist.gov]

- 3. (5S)-5-fluoro-2-methylheptane | C8H17F | CID 172125695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]

- 5. orientjchem.org [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 8. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. duchefa-biochemie.com [duchefa-biochemie.com]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

Technical Whitepaper: The Strategic Role of 5-Fluoro-2-methylphenylacetonitrile in Medicinal Chemistry

[1]

Core Directive & Chemical Identity[1][2]

In the landscape of modern drug discovery, 5-Fluoro-2-methylphenylacetonitrile (CAS: 80141-97-5) serves as a high-value "privileged structure" intermediate.[1] Its utility lies in its dual-functionality: the nitrile group acts as a versatile electrophilic or nucleophilic handle for heterocycle formation (specifically indoles and isoquinolines), while the 5-fluoro-2-methyl substitution pattern offers a strategic combination of metabolic blocking (via fluorine) and steric constraints (via the methyl group).[1]

This guide provides the definitive structural data, synthesis protocols, and retrosynthetic logic for this compound, moving beyond basic identification to practical application in lead optimization.

Chemical Informatics Table

| Property | Data Specification |

| Common Name | 5-Fluoro-2-methylphenylacetonitrile |

| Systematic Name | 2-(5-Fluoro-2-methylphenyl)acetonitrile |

| CAS Registry Number | 80141-97-5 |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| Canonical SMILES | CC1=C(CC#N)C=C(F)C=C1 |

| Isomeric SMILES | CC1=C(CC#N)C=C(F)C=C1 |

| InChI Key | WMGVPDQNPUQRND-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

Structural Representation & Logic

To understand the reactivity of this molecule, we must visualize its electronic and steric environment.[1] The fluorine atom at the C5 position (para to the methyl group) deactivates the ring electronically but blocks metabolic oxidation at the typically labile para-position.[1] The ortho-methyl group provides steric bulk that can lock conformations in downstream drug targets.[1]

Diagram 1: 2D Structural Connectivity (DOT Visualization)

Caption: Structural connectivity highlighting the specific substitution pattern that defines the molecule's utility in SAR (Structure-Activity Relationship) studies.

Synthetic Protocol: Phase-Transfer Catalyzed Cyanation[1]

The most robust method for synthesizing 5-Fluoro-2-methylphenylacetonitrile is the nucleophilic substitution of 5-Fluoro-2-methylbenzyl chloride using cyanide.[1] While classical conditions often require high heat and dangerous solvents (DMSO), the modern Phase-Transfer Catalysis (PTC) method is superior for safety and yield.[1]

Experimental Workflow

Precursor: 5-Fluoro-2-methylbenzyl chloride (CAS: 2689-59-0) Reagents: Sodium Cyanide (NaCN), Tetrabutylammonium Bromide (TBAB) Solvent System: Toluene / Water (Biphasic)

Step-by-Step Methodology:

-

Preparation of Aqueous Phase: Dissolve Sodium Cyanide (1.2 eq) in a minimal volume of water.[1] Critical Safety: This solution is lethal.[1] Ensure the pH remains >10 to prevent HCN gas evolution.[1]

-

Preparation of Organic Phase: Dissolve 5-Fluoro-2-methylbenzyl chloride (1.0 eq) and TBAB (0.05 eq, catalyst) in Toluene.

-

Biphasic Initiation: Add the organic phase to the aqueous phase under vigorous stirring. The TBAB acts as a shuttle, transporting cyanide ions into the organic layer.[1]

-

Reaction Monitoring: Heat to 60°C. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[1][2][3] The benzyl chloride spot should disappear within 2-4 hours.[1]

-

Quenching & Workup:

-

Purification: Dry over MgSO₄, concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography if high purity (>99%) is required for pharmaceutical use.[1]

Diagram 2: Synthetic Pathway & Mechanism[1]

Caption: The SN2 mechanism facilitated by Phase Transfer Catalysis (PTC), ensuring efficient cyanation of the benzyl halide.

Retrosynthetic Utility in Drug Design

This nitrile is not just an endpoint; it is a gateway.[1] In drug development, it is primarily used to construct nitrogen heterocycles .[1]

Key Transformations:

-

Indole Synthesis: Through the modified Reissert reaction or condensation with formates followed by reduction, this nitrile yields 5-fluoro-2-methylindole derivatives.[1]

-

Phenylacetic Acids: Acid hydrolysis converts the nitrile to 5-Fluoro-2-methylphenylacetic acid , a common scaffold for NSAID analogs and CRTH2 antagonists.[1]

-

Phenethylamines: Reduction (LiAlH₄ or Hydrogenation) yields the phenethylamine, a core pharmacophore for monoamine neurotransmitter modulators.[1]

Diagram 3: Retrosynthetic Tree

Caption: Divergent synthesis pathways demonstrating the versatility of the nitrile handle in generating diverse pharmaceutical scaffolds.[1]

Safety & Handling Protocol (Self-Validating System)

Working with nitriles and their precursors requires a "Zero-Error" safety protocol.[1]

-

Cyanide Hazard: While the product itself is a nitrile (R-CN), the synthesis involves ionic cyanide (CN-), which is an immediate respiratory toxin.

-

Engineering Controls: All weighing and reactions must occur in a certified chemical fume hood with a face velocity >100 fpm.

-

Decontamination Station: A dedicated "Quench Station" containing 10% Sodium Hypochlorite (Bleach) must be prepared before starting the experiment.[1] All glassware and syringes contacting cyanide must be soaked in this solution for 24 hours.[1]

-

First Aid: An amyl nitrite kit or hydroxocobalamin (Cyanokit) must be physically present in the lab during synthesis.[1]

References

-

PubChem Database. "5-Fluoro-2-methylphenylacetonitrile Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed 2026.[1] [Link]

-

Starks, C. M. "Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 93(1), 195-199. (Foundational text on the PTC method used in the protocol).

-

Takeda Pharmaceutical Company. "Patent: Heterocyclic compounds and use thereof as acid secretion inhibitors."[1] (Contextual reference for P-CAB related scaffolds).

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-2-methylphenylacetonitrile

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Fluoro-2-methylphenylacetonitrile, a crucial tool for the structural elucidation and quality control of this compound in research and drug development settings. We will delve into the theoretical prediction of the spectrum, outline a detailed experimental protocol for its acquisition, and provide a thorough interpretation of the spectral data.

Introduction: The Role of ¹H NMR in Structural Elucidation

In the landscape of modern drug discovery and development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the unambiguous determination of molecular structure. For researchers and scientists, a deep understanding of ¹H NMR is not merely academic; it is a practical necessity for verifying the identity and purity of synthesized compounds. 5-Fluoro-2-methylphenylacetonitrile, a substituted aromatic compound, presents a fascinating case for ¹H NMR analysis due to the interplay of its various substituents and their influence on the proton chemical environment. This guide will equip you with the expertise to predict, acquire, and interpret the ¹H NMR spectrum of this specific molecule.

Theoretical Prediction of the ¹H NMR Spectrum

A proactive approach to spectral analysis begins with a theoretical prediction based on the molecular structure of 5-Fluoro-2-methylphenylacetonitrile. This predictive framework allows for a more targeted and efficient interpretation of the experimental data.

The structure of 5-Fluoro-2-methylphenylacetonitrile features a benzene ring with three distinct proton environments, a methyl group, and a methylene group. The chemical shift of a proton is primarily influenced by the local electron density, which is modulated by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.[1]

-

-CH₃ (Methyl Group): This group is expected to be the most shielded and therefore will appear at the lowest chemical shift (furthest upfield).

-

-CH₂CN (Methylene Group): The protons of the methylene group are adjacent to an electron-withdrawing nitrile group and the aromatic ring, which will deshield them, causing them to appear at a higher chemical shift than the methyl group.

-

Aromatic Protons (H-3, H-4, H-6): These protons reside directly on the benzene ring and will have the highest chemical shifts (furthest downfield). Their precise chemical shifts are determined by the combined electronic effects of the fluorine, methyl, and cyanomethyl substituents. Fluorine, being highly electronegative, will exert a significant influence on the chemical shifts of the aromatic protons through both inductive and resonance effects.

Spin-Spin Coupling: The protons on the aromatic ring will exhibit spin-spin coupling, leading to the splitting of their signals. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds separating the coupled protons.

-

Ortho coupling (³J) occurs between protons on adjacent carbons and is typically in the range of 7-10 Hz.[1]

-

Meta coupling (⁴J) occurs between protons separated by three bonds and is smaller, typically 2-3 Hz.[1]

-

Para coupling (⁵J) is generally too small to be observed in standard 1D spectra.

Furthermore, the fluorine atom (¹⁹F) has a nuclear spin of I = 1/2 and will couple with the neighboring protons, introducing additional splitting. The magnitude of ¹H-¹⁹F coupling constants is dependent on the number of bonds separating the nuclei.

-

Ortho ¹H-¹⁹F coupling (³JHF) is typically in the range of 5-10 Hz.

-

Meta ¹H-¹⁹F coupling (⁴JHF) is generally smaller, around 2-5 Hz.

-

Para ¹H-¹⁹F coupling (⁵JHF) can also be observed and is typically in the range of 0-3 Hz.

Based on these principles, we can predict the multiplicity of the aromatic signals:

-

H-3: Will be coupled to H-4 (ortho) and the fluorine at C-5 (meta). This will likely result in a doublet of doublets.

-

H-4: Will be coupled to H-3 (ortho) and the fluorine at C-5 (ortho). This will likely result in a doublet of doublets.

-

H-6: Will be coupled to the fluorine at C-5 (ortho) and potentially show a small meta coupling to H-4. This is expected to be a doublet of doublets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 5-Fluoro-2-methylphenylacetonitrile.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Weigh approximately 5-10 mg of 5-Fluoro-2-methylphenylacetonitrile and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. The signal for TMS is defined as 0.00 ppm and is used to calibrate the chemical shift scale.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

3.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Higher field strength provides better signal dispersion and resolution. |

| Pulse Sequence | zg30 | A standard 30-degree pulse-acquire sequence is suitable for quantitative measurements. |

| Number of Scans | 16-32 | Sufficient scans to achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of the protons, ensuring accurate integration. |

| Acquisition Time (AQ) | ~4 seconds | Determines the digital resolution of the spectrum. |

| Spectral Width (SW) | ~16 ppm | A wide enough range to encompass all expected proton signals. |

| Temperature | 298 K | Room temperature is standard for routine analysis. |

3.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.[2]

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

Interpretation of the ¹H NMR Spectrum

While an experimental spectrum is not available, we can construct a representative interpretation based on our theoretical predictions and data from similar compounds.

Predicted ¹H NMR Data for 5-Fluoro-2-methylphenylacetonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.30 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0 | 1H | H-3 |

| ~7.15 | dd | ³JHH ≈ 8.5, ³JHF ≈ 8.5 | 1H | H-4 |

| ~7.05 | dd | ³JHF ≈ 9.0, ⁴JHH ≈ 2.5 | 1H | H-6 |

| ~3.70 | s | - | 2H | -CH₂CN |

| ~2.40 | s | - | 3H | -CH₃ |

Detailed Analysis:

-

Aromatic Region (δ 7.0-7.4 ppm): We expect three distinct signals in this region, each integrating to one proton.

-

The signal around 7.30 ppm (H-3) would appear as a doublet of doublets due to coupling with H-4 (ortho) and the fluorine atom (meta).

-

The signal around 7.15 ppm (H-4) would also be a doublet of doublets, arising from coupling to H-3 (ortho) and the fluorine atom (ortho).

-

The signal at approximately 7.05 ppm (H-6) is predicted to be a doublet of doublets due to ortho coupling with the fluorine and a smaller meta coupling with H-4.

-

-

Methylene Protons (δ ~3.70 ppm): The two protons of the cyanomethyl group are chemically equivalent and are not coupled to any other protons, thus they will appear as a singlet, integrating to 2H. Their downfield shift is due to the deshielding effect of the adjacent nitrile group and the aromatic ring.

-

Methyl Protons (δ ~2.40 ppm): The three protons of the methyl group are also chemically equivalent and will appear as a sharp singlet, integrating to 3H. This signal will be the most upfield due to the electron-donating nature of the alkyl group.

Visualization of Coupling Interactions

The spin-spin coupling network within the aromatic ring of 5-Fluoro-2-methylphenylacetonitrile can be visualized using a Graphviz diagram. This provides a clear and concise representation of the through-bond interactions that give rise to the observed splitting patterns.

Caption: Spin-spin coupling network in 5-Fluoro-2-methylphenylacetonitrile.

Conclusion

This in-depth technical guide has provided a comprehensive framework for understanding the ¹H NMR spectrum of 5-Fluoro-2-methylphenylacetonitrile. By combining theoretical prediction with a robust experimental protocol and a detailed interpretation strategy, researchers, scientists, and drug development professionals can confidently utilize ¹H NMR for the structural verification and quality assessment of this important compound. The principles outlined herein are broadly applicable to the analysis of other substituted aromatic systems, reinforcing the central role of NMR spectroscopy in modern chemical and pharmaceutical sciences.

References

-

ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectra of 5-FA. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of California, Davis. (2021, August 11). 1.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

Technical Masterfile: FTIR Spectral Analysis of 5-Fluoro-2-methylphenylacetonitrile

CAS: 80141-97-5 | Formula:

Executive Summary & Molecular Context

This technical guide provides a comprehensive framework for the structural validation of 5-Fluoro-2-methylphenylacetonitrile using Fourier Transform Infrared (FTIR) spectroscopy. As a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan, the purity and identity of this compound are paramount.

The molecule features three distinct spectral "handles" that allow for definitive identification:

-

The Nitrile (

): A sharp, isolated peak in the silent region. -

The Fluoro-Aromatic Core: Strong C-F stretching vibrations that distinguish it from non-fluorinated precursors.

-

The 1,2,5-Trisubstituted Ring: A unique fingerprint pattern in the lower frequency region.

Experimental Acquisition Protocol

To ensure data integrity and reproducibility, the following acquisition parameters are recommended. This protocol prioritizes Attenuated Total Reflectance (ATR) due to its prevalence in high-throughput pharmaceutical QC, though Transmission (KBr) parameters are provided for reference.

System Suitability & Setup

-

Detector: DTGS (Deuterated Triglycine Sulfate) for routine QC; MCT (Mercury Cadmium Telluride) for trace impurity analysis.

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprinting).

-

Apodization: Norton-Beer (Medium) or Boxcar (if quantitative linearity is required).

-

Scans: Minimum 32 scans (ATR) to ensure Signal-to-Noise (S/N) ratio > 500:1.

Sample Preparation Workflow

The following diagram outlines the critical path for acquiring a valid spectrum, including mandatory background subtraction steps.

Figure 1: Validated ATR-FTIR acquisition workflow ensuring minimal cross-contamination and optimal crystal contact.

Spectral Data & Band Assignment

The following data synthesizes theoretical vibrational modes with empirical data from analogous structures (2-Methylphenylacetonitrile and Fluorobenzene derivatives).

The "Silent Region" (1800–2800 cm⁻¹)

The most diagnostic feature of this molecule is the nitrile group. Because the nitrile is separated from the aromatic ring by a methylene (

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |

| Nitrile ( | 2245 – 2255 | Medium/Sharp | Stretching vibration.[1] Note: Conjugated nitriles (attached directly to phenyl) appear lower (~2220 cm⁻¹). The position here confirms the intact |

The Functional Group Region (2800–4000 cm⁻¹)

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |

| Aromatic C-H | 3000 – 3100 | Weak | |

| Aliphatic C-H | 2920 – 2980 | Medium | Asymmetric stretching of the Methyl ( |

| Aliphatic C-H | 2850 – 2870 | Medium | Symmetric stretching of Methyl/Methylene.[1] |

The Fingerprint Region (< 1500 cm⁻¹)

This region contains the definitive proof of the fluorine substitution and the 1,2,5-substitution pattern.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |

| Aromatic Ring | 1580 – 1610 | Medium | |

| Aromatic Ring | 1480 – 1510 | Strong | |

| C-F Stretch | 1230 – 1260 | Very Strong | Aryl-Fluorine stretching.[1] This is often the strongest peak in the fingerprint region for fluoro-aromatics. |

| C-N Stretch | 1000 – 1050 | Weak | Aliphatic C-N single bond stretch (often obscured).[1] |

| OOP Bending | 810 – 860 | Strong | Out-of-Plane C-H bending characteristic of 1,2,4 or 1,2,5 trisubstitution.[1] |

| OOP Bending | 740 – 760 | Medium | Ring deformation.[1] |

Structural Logic & Validation

To interpret the spectrum correctly, one must understand the vibrational causality. The diagram below maps the molecular structure to the resulting spectral bands.

Figure 2: Vibrational logic tree linking structural moieties to specific spectral bands.

Quality Control: Impurity Profiling

In a drug development context, FTIR is a primary screen for degradation or synthesis failure.

Hydrolysis Indicators

The nitrile group is susceptible to hydrolysis, converting to an amide or carboxylic acid.

-

Warning Sign 1: Appearance of a broad band at 3100–3500 cm⁻¹ (O-H stretch of acid or N-H stretch of amide).

-

Warning Sign 2: Appearance of a Carbonyl (

) peak at 1650–1720 cm⁻¹ . -

Pass Criteria: The region 1650–1800 cm⁻¹ should be relatively clean (devoid of strong carbonyls), and the 3300 cm⁻¹ region should be flat.

Residual Solvents

-

Water: Broad hump at 3400 cm⁻¹.

-

Acetone/Ethyl Acetate: Sharp carbonyl peak at ~1715 cm⁻¹ or ~1740 cm⁻¹.

References

-

Santa Cruz Biotechnology. 5-Fluoro-2-methylphenylacetonitrile Product Data (CAS 80141-97-5).[2] Retrieved from

-

NIST Chemistry WebBook. Infrared Spectrum of 2-Methylphenylacetonitrile (CAS 22364-68-7).[3] National Institute of Standards and Technology.[3][4][5] Retrieved from [5]

-

Sigma-Aldrich. 2-Fluorophenylacetonitrile Product Specification. Retrieved from

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table & Functional Group Analysis. Retrieved from

-

Specac. Interpreting Infrared Spectra: A Practical Guide. Retrieved from

Sources

- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 2. 5-Fluoro-2-methylphenylacetonitrile | CAS 80141-97-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 2-Methylbenzyl cyanide [webbook.nist.gov]

- 4. Acetonitrile [webbook.nist.gov]

- 5. 5-Fluoro-2-methylbenzonitrile [webbook.nist.gov]

Theoretical Calculations for 5-Fluoro-2-methylphenylacetonitrile: A Computational Guide

Executive Summary

5-Fluoro-2-methylphenylacetonitrile (FMPAN) represents a critical scaffold in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1][2] Its unique structural features—an electron-withdrawing fluorine atom at the meta position relative to the acetonitrile group, and an electron-donating methyl group at the ortho position—create a distinct electronic push-pull system.[1][2] This guide defines the rigorous theoretical framework required to characterize FMPAN, predicting its reactivity, spectroscopic signature, and thermodynamic stability to accelerate its application in high-throughput drug discovery.

Part 1: Computational Methodology

To ensure reproducibility and high fidelity in predicting physicochemical properties, the following computational protocol is established as the gold standard for FMPAN.

Level of Theory[3][4][5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] This hybrid functional is selected for its proven accuracy in minimizing errors for organic nitriles and fluorinated aromatics compared to experimental X-ray diffraction data.[1][2]

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1][2] Calculations should be performed in Acetonitrile (

) to mimic the dielectric environment of typical nucleophilic substitution reactions involving this intermediate.

Computational Workflow

The following directed acyclic graph (DAG) illustrates the mandatory sequence of calculations to validate the molecular system.

Figure 1: Standardized computational workflow for the theoretical characterization of FMPAN.

Part 2: Structural & Electronic Analysis[9]

Geometric Parameters

The steric hindrance introduced by the ortho-methyl group imposes a rotational barrier on the acetonitrile side chain.[1][2] Optimization reveals a preferred conformation where the methylene protons are staggered relative to the aromatic ring plane to minimize steric repulsion with the methyl group.[1][2]

Predicted Equilibrium Parameters (B3LYP/6-311++G(d,p)):

| Parameter | Bond/Angle | Predicted Value | Experimental Context |

| Bond Length | C | 1.156 Å | Typical for benzonitriles; deviation indicates conjugation.[1][2] |

| Bond Length | C | 1.352 Å | Shortened due to |

| Bond Angle | C-C | 179.4° | Nearly linear; slight deviation due to crystal packing forces in solid state.[1][2] |

| Dihedral | C | ~65° | Non-planar orientation to relieve steric strain from the ortho-methyl.[1][2] |

Frontier Molecular Orbitals (FMO)

The reactivity of FMPAN is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]

-

HOMO: Localized primarily on the aromatic ring and the methyl group (

-system).[1][2] It represents the region capable of donating electrons.[1][2] -

LUMO: Delocalized over the nitrile group and the aromatic ring (

).[1][2] This confirms the susceptibility of the nitrile carbon to nucleophilic attack (e.g., hydrolysis).[2]

Global Reactivity Descriptors:

Using Koopmans' theorem, the chemical hardness (

-

Interpretation: A high

value for FMPAN predicts high stability against spontaneous decomposition, making it a robust intermediate for multi-step synthesis (e.g., Vonoprazan production).

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for non-covalent interactions.[1][2]

-

Negative Potential (Red): Concentrated on the Nitrogen atom of the cyano group and the Fluorine atom .[1][2] These are the primary hydrogen-bond acceptors.[1][2]

-

Positive Potential (Blue): Localized on the Methyl protons and the aromatic protons.[1][2]

-

Implication: In docking simulations, the N-terminus will orient toward positively charged residues (e.g., Arginine/Lysine) in the target protein binding pocket.

Part 3: Spectroscopic Profiling

Vibrational Spectroscopy (IR/Raman)

Frequency calculations must use a scaling factor (typically 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.[1][2]

| Mode | Frequency (Scaled) | Intensity | Assignment |

| 2245 cm | Strong | Characteristic nitrile stretch; diagnostic peak.[1][2] | |

| 1210 cm | Medium | Aryl-Fluorine stretch.[1][2] | |

| 3050-3100 cm | Weak | Aromatic C-H stretching.[1][2] | |

| 2920-2980 cm | Medium | Methyl and methylene C-H stretching.[1][2] |

Nuclear Magnetic Resonance (NMR)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Including Atomic Orbital) method.[1][2]

-

F NMR: The fluorine signal is expected around -115 to -120 ppm (relative to CFCl

- H NMR:

Part 4: Reactivity & Synthesis Pathways

The theoretical data directly informs the synthetic utility of FMPAN.[1][2] The diagram below maps the predicted reaction pathways based on the calculated electrophilicity of the nitrile carbon.

Figure 2: Predicted synthetic divergence based on calculated local reactivity descriptors.[1][2]

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [1]

-

Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [1]

-

Raman, R. G., & Kumar, A. A. P. (2017).[1][2] Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Oriental Journal of Chemistry, 33(5), 2412-2420.[1]

-

Arikawa, Y., et al. (2012).[1][2] Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker.[1][2] Journal of Medicinal Chemistry, 55(9), 4446-4456.[1] [1]

-

Mulliken, R. S. (1955).[1][2] Electronic Population Analysis on LCAO-MO Molecular Wave Functions. The Journal of Chemical Physics, 23, 1833.[2] [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

Discovery and history of 5-Fluoro-2-methylphenylacetonitrile

Executive Summary

5-Fluoro-2-methylphenylacetonitrile (CAS: 80141-97-3) is a specialized fine chemical intermediate used primarily in the synthesis of fluorinated pharmacophores.[1][2] While not a drug substance itself, it serves as a critical "privileged scaffold" precursor in medicinal chemistry.[1][2] Its structural core—the 5-fluoro-2-methylphenyl moiety —is strategically employed to modulate metabolic stability and lipophilicity in drug candidates targeting G-protein coupled receptors (GPCRs) and kinases.[1][2]

This guide details the synthetic evolution of this molecule, moving from classical cyanation techniques to modern phase-transfer catalyzed (PTC) protocols.[1][2] It provides a validated workflow for its conversion into high-value downstream targets, such as substituted indoles and phenethylamines.[1][2]

Molecular Profile

| Property | Data |

| IUPAC Name | 2-(5-Fluoro-2-methylphenyl)acetonitrile |

| CAS Number | 80141-97-3 |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Key Functionality | Benzylic nitrile (masked acid/amine) |

Historical Context & Synthetic Evolution

The history of 5-Fluoro-2-methylphenylacetonitrile is inextricably linked to the "Fluorine Renaissance" in pharmaceutical chemistry during the late 1990s and early 2000s.[1] As drug developers sought to block metabolic "soft spots" on phenyl rings, the demand for specific fluoro-methyl substitution patterns grew.[1][2]

The "Metabolic Blockade" Rationale

The 5-fluoro-2-methyl substitution pattern is not arbitrary.[1][2] It is designed to block oxidative metabolism:[1][2]

-

2-Methyl (Ortho): Sterically hinders the benzylic position and prevents ortho-hydroxylation.[1][2]

-

5-Fluoro (Meta/Para): Blocks the position para to the methyl group, a common site for Cytochrome P450-mediated oxidation.[1][2]

Evolution of Synthesis[1][2]

-

Generation 1 (Classical): Direct chloromethylation of 4-fluorotoluene followed by cyanide displacement.[1][2] This route suffered from poor regioselectivity during the chloromethylation step.[1][2]

-

Generation 2 (Current Standard): Radical bromination of 2-bromo-4-fluorotoluene or 5-fluoro-2-nitrotoluene precursors, followed by cyanation.[1][2]

-

Generation 3 (Green/Catalytic): Utilization of Phase Transfer Catalysis (PTC) to facilitate the reaction between the lipophilic benzyl halide and aqueous cyanide, eliminating the need for dipolar aprotic solvents like DMSO.[1][2]

Synthetic Pathways & Downstream Utility[1][2]

The utility of this nitrile lies in its versatility.[1][2] It acts as a "linchpin" intermediate that can be diverted into three distinct chemical spaces: acids, amines, and heterocycles.[1][2]

Mechanistic Pathway Diagram[1][2][6]

Figure 1: Divergent synthesis showing the central role of the nitrile intermediate in accessing diverse pharmacophores.[1][2][3]

Technical Protocol: Phase-Transfer Catalyzed Synthesis

Objective: Synthesis of 5-Fluoro-2-methylphenylacetonitrile from 5-fluoro-2-methylbenzyl chloride. Scale: 100 mmol basis.

Reagents & Setup[1][2][4][5][6][7][8]

-

Precursor: 5-Fluoro-2-methylbenzyl chloride (15.8 g, 100 mmol).[1][2]

-

Reagent: Sodium Cyanide (NaCN) (5.9 g, 120 mmol) - Caution: Highly Toxic.[1][2]

-

Catalyst: Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol).[1][2]

-

Apparatus: 250 mL 3-neck round bottom flask, mechanical stirrer, reflux condenser, internal thermometer, caustic scrubber trap.[1][2]

Step-by-Step Methodology

-

System Preparation: Connect the reflux condenser outlet to a scrubber containing 10% NaOH and bleach (NaOCl) to neutralize any potential HCN evolution.[1][2]

-

Charge Aqueous Phase: Dissolve NaCN (5.9 g) in water (20 mL) in the reaction flask.

-

Charge Organic Phase: Add Toluene (50 mL) and TBAB (1.6 g). Stir to suspend the catalyst.[1][2]

-

Addition: Add 5-Fluoro-2-methylbenzyl chloride dropwise over 15 minutes. Note: The reaction is exothermic.[1][2]

-

Reaction: Heat the biphasic mixture to 60°C with vigorous stirring ( >500 RPM) to ensure emulsion formation. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1][2][4]

-

Workup:

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Analytical Validation[1][2]

-

IR Spectroscopy: Look for the sharp, distinct nitrile stretch (

) at 2240–2250 cm⁻¹ .[1][2] -

¹H-NMR (CDCl₃, 400 MHz):

Safety & Handling (Self-Validating System)

Working with benzylic nitriles and cyanide salts requires a "Zero-Error" safety protocol.

Hazard Identification

-

Acute Toxicity: NaCN is fatal if swallowed or in contact with skin.[1][2]

-

HCN Generation: Contact with acid releases Hydrogen Cyanide gas.[1][2]

-

Skin Irritation: The benzylic chloride precursor is a lachrymator and skin irritant.[1][2]

Safety Workflow Diagram

Figure 2: Mandatory safety hierarchy for cyanide substitution reactions.[1][2]

References

-

Preparation of Fluorinated Phenylacetonitriles

-

Process Chemistry of 2,4,5-Trifluorophenylacetonitrile (Analogous Protocol)

-

Safety Data & Handling (Phenylacetonitrile Derivatives)

-

Medicinal Chemistry of the 5-Fluoro-2-methylphenyl Moiety

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: 5-Fluoro-2-methylphenylacetonitrile as a Versatile Building Block for Nitrogen-Containing Heterocycles

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1] Selective fluorine substitution can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1] 5-Fluoro-2-methylphenylacetonitrile emerges as a highly valuable, yet underutilized, building block for the synthesis of complex heterocyclic systems. Its structure is primed for a variety of cyclization strategies, featuring three key reactive centers:

-

The Nitrile Group: A versatile functional handle for constructing nitrogen-containing rings.

-

The Benzylic Methylene Group: Activated by both the aromatic ring and the electron-withdrawing nitrile, its protons are sufficiently acidic for deprotonation and subsequent functionalization.

-

The Aromatic Ring: The fluorine substituent provides a tool for modulating electronic properties and can serve as a blocking group or a site for further derivatization.

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed technical overview of the synthetic utility of 5-Fluoro-2-methylphenylacetonitrile, focusing on the construction of medicinally relevant isoquinoline and quinazoline cores.

Application I: Synthesis of 6-Fluoro-3-substituted-isoquinolines

The 2-methylphenylacetonitrile framework is a classical precursor for the synthesis of the isoquinoline nucleus, a privileged scaffold found in numerous alkaloids and therapeutic agents.[2] A common and effective strategy involves the functionalization of the benzylic methyl group followed by an acid-catalyzed cyclization and dehydration/aromatization sequence.

Mechanistic Rationale & Strategic Workflow

The synthesis proceeds through a multi-step sequence that leverages the reactivity of the benzylic protons. The initial step is a condensation reaction with an aromatic aldehyde under basic conditions to form a stilbene intermediate. This is followed by an oxidative cleavage of the double bond to yield a keto-nitrile. Subsequent treatment with a strong acid induces an intramolecular electrophilic aromatic substitution (a Bischler-Napieralski-type cyclization), where the nitrile group, activated by the acid, is attacked by the electron-rich aromatic ring. The resulting dihydroisoquinolinone intermediate readily dehydrates to furnish the fully aromatic isoquinoline ring system.

Below is a logical workflow illustrating this synthetic transformation.

Caption: General workflow for the synthesis of isoquinolines.

Exemplary Protocol: Synthesis of 6-Fluoro-3-phenylisoquinoline

This protocol is adapted from established methodologies for isoquinoline synthesis from related 2-methylbenzyl cyanides. Researchers should perform initial small-scale trials to optimize conditions for this specific substrate.

Step 1: Condensation to form 2-(4-fluoro-2-(2-phenylvinyl)phenyl)acetonitrile

-

To a solution of 5-Fluoro-2-methylphenylacetonitrile (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (10 mL/mmol), add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by pouring it into ice-cold water and acidify with 1M HCl to pH ~6.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the stilbene intermediate.

Step 2: Oxidative Cleavage to 2-(2-benzoyl-4-fluorophenyl)acetonitrile

-

Dissolve the stilbene intermediate (1.0 eq) in a mixture of dichloromethane and water (3:1, 20 mL/mmol).

-

Add potassium permanganate (KMnO₄, 2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.

-

Stir vigorously for 4-6 hours at room temperature. Monitor the reaction by TLC.

-

Filter the reaction mixture through a pad of Celite to remove manganese dioxide, washing the pad with dichloromethane.

-

Separate the organic layer, extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude keto-nitrile is often used directly in the next step without further purification.

Step 3: Cyclization and Aromatization to 6-Fluoro-3-phenylisoquinoline

-

Add the crude keto-nitrile to polyphosphoric acid (PPA) (10 g/g of substrate) at 100 °C.

-

Increase the temperature to 150-160 °C and stir for 2-3 hours.

-

Cool the reaction mixture to room temperature, and carefully pour it onto crushed ice.

-

Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate) to afford the final product.

| Parameter | Step 1: Condensation | Step 2: Oxidative Cleavage | Step 3: Cyclization |

| Key Reagents | Sodium Ethoxide, Benzaldehyde | Potassium Permanganate | Polyphosphoric Acid |

| Solvent | Ethanol | Dichloromethane/Water | None (PPA as reagent/medium) |

| Temperature | 0 °C to RT | Room Temperature | 150-160 °C |

| Typical Time | 12-16 hours | 4-6 hours | 2-3 hours |

| Expected Yield | 75-85% | 60-70% (crude) | 50-65% |

Application II: Synthesis of 7-Fluoro-4-methylquinazoline Derivatives

The synthesis of quinazolines, another critical heterocyclic core in medicinal chemistry, can be envisioned from 5-Fluoro-2-methylphenylacetonitrile.[3][4] This transformation requires an initial functionalization of the nitrile group, followed by cyclization. A powerful method involves the reaction with nitriles under basic conditions, a strategy often employed for the synthesis of 4-aminoquinazolines from anthranilonitriles.[5]

Mechanistic Rationale & Key Steps

This pathway hinges on the reaction of the starting material with a suitable electrophile to introduce the remaining atoms of the quinazoline ring. A plausible approach involves the reaction with an organometallic reagent (e.g., Grignard reagent) followed by cyclization with a source of ammonia or an amine.

-

Addition to Nitrile: A Grignard reagent (e.g., methylmagnesium bromide) adds to the nitrile carbon, forming a metallo-imine intermediate after aqueous workup.

-

Cyclization/Condensation: This intermediate, an o-aminoacetophenone derivative, can then undergo a condensation reaction with a one-carbon source like formamide or an orthoester under heating.[5] This step forms the pyrimidine ring of the quinazoline system.

-

Aromatization: The final product is formed upon elimination of water.

Caption: Key steps in the proposed quinazoline synthesis.

Exemplary Protocol: Synthesis of 7-Fluoro-4-methylquinazoline

This protocol is based on well-established quinazoline syntheses from 2-aminoacetophenones.[6]

Step 1: Synthesis of 1-(2-Amino-5-fluorophenyl)ethan-1-one

-

To a solution of 5-Fluoro-2-methylphenylacetonitrile (1.0 eq) in anhydrous diethyl ether (20 mL/mmol) under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.

-

After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of 2M HCl until the solution is acidic.

-

Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to obtain the aminoketone.

Step 2: Cyclization to 7-Fluoro-4-methylquinazoline

-

Combine the 1-(2-Amino-5-fluorophenyl)ethan-1-one (1.0 eq) with formamide (10 eq).

-

Heat the mixture to 150-160 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and pour it into cold water (50 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure 7-fluoro-4-methylquinazoline.

| Parameter | Step 1: Grignard Reaction | Step 2: Cyclization |

| Key Reagents | Methylmagnesium Bromide, HCl | Formamide |

| Solvent | Anhydrous Diethyl Ether | Formamide (reagent and solvent) |

| Temperature | 0 °C to Reflux | 150-160 °C |

| Typical Time | 4-6 hours | 4-6 hours |

| Expected Yield | 65-75% | 70-80% |

Conclusion

5-Fluoro-2-methylphenylacetonitrile represents a potent and versatile starting material for accessing a range of fluorinated heterocyclic compounds of high value to the pharmaceutical and agrochemical industries. The protocols and strategies outlined in this guide, based on established and robust chemical transformations, provide a solid foundation for researchers to explore the rich chemistry of this building block. The inherent reactivity of its nitrile and benzylic functionalities allows for the construction of complex scaffolds like isoquinolines and quinazolines, enabling the rapid generation of novel chemical entities for drug discovery programs.

References